N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide
Description
Key structural elements include:
- A furan-2-ylmethyl group attached to the butanamide chain, contributing to π-π interactions and moderate hydrophilicity.
- A sulfanyl (-S-) linkage connecting the quinazolinone core to a carbamoyl methyl group, which is further substituted with a 4-methylphenyl moiety.
- The butanamide side chain, which may improve solubility compared to purely aromatic analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-19-10-12-20(13-11-19)16-28-25(33)18-36-27-30-23-8-3-2-7-22(23)26(34)31(27)14-4-9-24(32)29-17-21-6-5-15-35-21/h2-3,5-8,10-13,15H,4,9,14,16-18H2,1H3,(H,28,33)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMBMCAMGXKNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent bonds. The presence of a carbamoyl group suggests potential interactions with proteins or enzymes in the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_145851 are currently under investigation. Pharmacokinetics studies the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion. Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Sulfanyl Acetamide Groups
- Compound 477329-16-1 (): Core: 3,4-dihydroquinazolin-4-one. Substituents: A 4-chlorophenyl group at position 3 and a sulfamoylphenyl moiety on the sulfanyl acetamide chain. The sulfamoyl group may confer stronger hydrogen-bonding capacity .
- N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Core: 1,2,4-Triazole instead of quinazolinone. Substituents: Benzyloxy phenyl and 4-chlorophenyl groups. The benzyloxy group increases steric bulk, possibly reducing bioavailability compared to the target compound’s furan-methyl group .
Imidazoquinazolinone Analogs
- K279-1342 (): Core: Imidazo[1,2-c]quinazolinone, a fused bicyclic system. Substituents: 4-ethylphenyl and 4-fluorophenyl groups. The fluorine atom enhances metabolic stability compared to the target compound’s furan, which is prone to oxidation .
Chromone-Thiazolidinone Hybrids ()
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide: Core: Chromone (benzopyrone) and thiazolidinone. Substituents: Furan-2-carboxamide. Key Differences: Chromones are associated with antifungal activity, whereas quinazolinones are more commonly linked to kinase inhibition. The thiazolidinone ring introduces additional hydrogen-bonding sites, which may broaden biological targets .
Discussion of Structural and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methylphenyl group (electron-donating) may enhance binding to hydrophobic enzyme pockets, whereas 4-chlorophenyl (electron-withdrawing) in 477329-16-1 could improve electrophilic interactions .
- Heterocyclic Cores: The imidazoquinazolinone in K279-1342 offers rigidity for selective target binding, while the dihydroquinazolinone core in the target compound allows conformational adaptability .
- Bioavailability : The butanamide chain in the target compound likely improves aqueous solubility compared to purely aromatic analogs, though furan oxidation remains a pharmacokinetic challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
